1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene
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Overview
Description
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene is an organic compound with the molecular formula C16H13NO4. It is characterized by the presence of two methoxy groups and a nitrophenyl ethynyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and 4-nitrophenylacetylene.
Reaction Conditions: The reaction is carried out under conditions that facilitate the coupling of the nitrophenylacetylene with the dimethoxybenzene. This often involves the use of a palladium catalyst and a base such as triethylamine.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches and ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a variety of oxidized products depending on the extent of the reaction .
Scientific Research Applications
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-allylbenzene: Similar in structure but with an allyl group instead of the nitrophenyl ethynyl group.
1,2-Dimethoxy-4-(2-nitrovinyl)benzene: Contains a nitrovinyl group instead of the nitrophenyl ethynyl group.
Uniqueness
1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene is unique due to the presence of both methoxy and nitrophenyl ethynyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
1,2-dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H13NO4/c1-20-15-10-7-13(11-16(15)21-2)4-3-12-5-8-14(9-6-12)17(18)19/h5-11H,1-2H3 |
InChI Key |
RIEOMNYBCNYHCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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